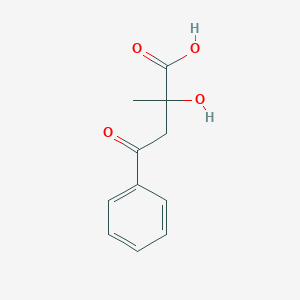

2-(2'-Carboxyphenyl)benzoyl-6-aminopenicillanic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

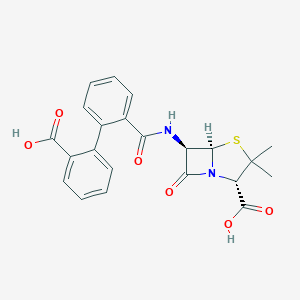

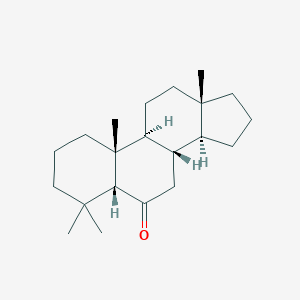

2-(2'-Carboxyphenyl)benzoyl-6-aminopenicillanic acid, also known as carbenicillin, is a semi-synthetic penicillin antibiotic. It was first introduced in the 1970s as a broad-spectrum antibiotic with activity against both gram-positive and gram-negative bacteria. Carbenicillin is unique in its ability to penetrate the outer membrane of gram-negative bacteria, making it effective against a wide range of bacterial infections.

Mécanisme D'action

Carbenicillin inhibits bacterial cell wall synthesis by interfering with the final stages of peptidoglycan synthesis. It binds to and inhibits the enzymes responsible for cross-linking the peptidoglycan chains, leading to weakened cell walls and bacterial lysis.

Biochemical and Physiological Effects:

Carbenicillin has been shown to have a low toxicity profile in animal studies. It is rapidly excreted by the kidneys and does not accumulate in the body. However, like all antibiotics, 2-(2'-Carboxyphenyl)benzoyl-6-aminopenicillanic acidn can disrupt the normal gut microbiota and lead to secondary infections.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-(2'-Carboxyphenyl)benzoyl-6-aminopenicillanic acidn is its broad-spectrum activity against gram-negative bacteria. It is also stable in the presence of beta-lactamases, which are enzymes that can degrade other penicillins. However, 2-(2'-Carboxyphenyl)benzoyl-6-aminopenicillanic acidn is less effective against some gram-positive bacteria and can be inactivated by some bacterial enzymes.

Orientations Futures

Future research on 2-(2'-Carboxyphenyl)benzoyl-6-aminopenicillanic acidn could focus on improving its effectiveness against gram-positive bacteria and reducing its susceptibility to bacterial enzymes. There is also potential for the development of new derivatives of 2-(2'-Carboxyphenyl)benzoyl-6-aminopenicillanic acidn with improved pharmacological properties. Additionally, further studies could investigate the potential use of 2-(2'-Carboxyphenyl)benzoyl-6-aminopenicillanic acidn in combination therapy with other antibiotics to enhance its efficacy.

Méthodes De Synthèse

Carbenicillin is synthesized from 6-aminopenicillanic acid, which is obtained from the fermentation of Penicillium chrysogenum. The 6-aminopenicillanic acid is then chemically modified to add a carboxyl group at the 2-position of the phenyl ring and a benzoyl group at the 6-position of the penicillin ring. The resulting compound is 2-(2'-Carboxyphenyl)benzoyl-6-aminopenicillanic acidn.

Applications De Recherche Scientifique

Carbenicillin has been widely used in scientific research as an antibiotic for bacterial culture and selection. It is commonly used in molecular biology and genetic engineering to maintain plasmids that carry antibiotic resistance genes. Carbenicillin is also used in microbiology to select for bacteria that have taken up foreign DNA through transformation.

Propriétés

Numéro CAS |

14796-35-1 |

|---|---|

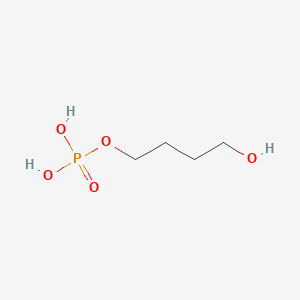

Formule moléculaire |

C22H20N2O6S |

Poids moléculaire |

440.5 g/mol |

Nom IUPAC |

(2S,5R,6R)-6-[[2-(2-carboxyphenyl)benzoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C22H20N2O6S/c1-22(2)16(21(29)30)24-18(26)15(19(24)31-22)23-17(25)13-9-5-3-7-11(13)12-8-4-6-10-14(12)20(27)28/h3-10,15-16,19H,1-2H3,(H,23,25)(H,27,28)(H,29,30)/t15-,16+,19-/m1/s1 |

Clé InChI |

WBCAUHBSTJESRM-JTDSTZFVSA-N |

SMILES isomérique |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O)C(=O)O)C |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O)C(=O)O)C |

SMILES canonique |

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O)C(=O)O)C |

Autres numéros CAS |

14796-35-1 |

Synonymes |

2-(2'-carboxyphenyl)benzoyl-6-aminopenicillanic acid 2-CBAPA |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B77250.png)